molecular formula C17H24N4 B12600675 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile CAS No. 648434-57-5

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile

Cat. No.: B12600675
CAS No.: 648434-57-5
M. Wt: 284.4 g/mol
InChI Key: AGHPUHNKERMMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key components in drug design due to their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-formylbenzonitrile with piperidine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile is unique due to its specific structure, which combines the piperidine moiety with an ethylamine group. This unique combination allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

CAS No.

648434-57-5

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

3-[N-ethyl-4-(piperidin-1-yliminomethyl)anilino]propanenitrile

InChI

InChI=1S/C17H24N4/c1-2-20(12-6-11-18)17-9-7-16(8-10-17)15-19-21-13-4-3-5-14-21/h7-10,15H,2-6,12-14H2,1H3

InChI Key

AGHPUHNKERMMDP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)C=NN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.